

JNJ-40929837: A Comparative Analysis of Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JNJ-40929837**

Cat. No.: **B12383383**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme selectivity of **JNJ-40929837**, a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H). While specific proprietary cross-reactivity screening data for **JNJ-40929837** against a broad panel of enzymes is not publicly available, this document synthesizes available information on its selectivity and presents a representative comparison based on typical enzyme panels used for this class of inhibitors.

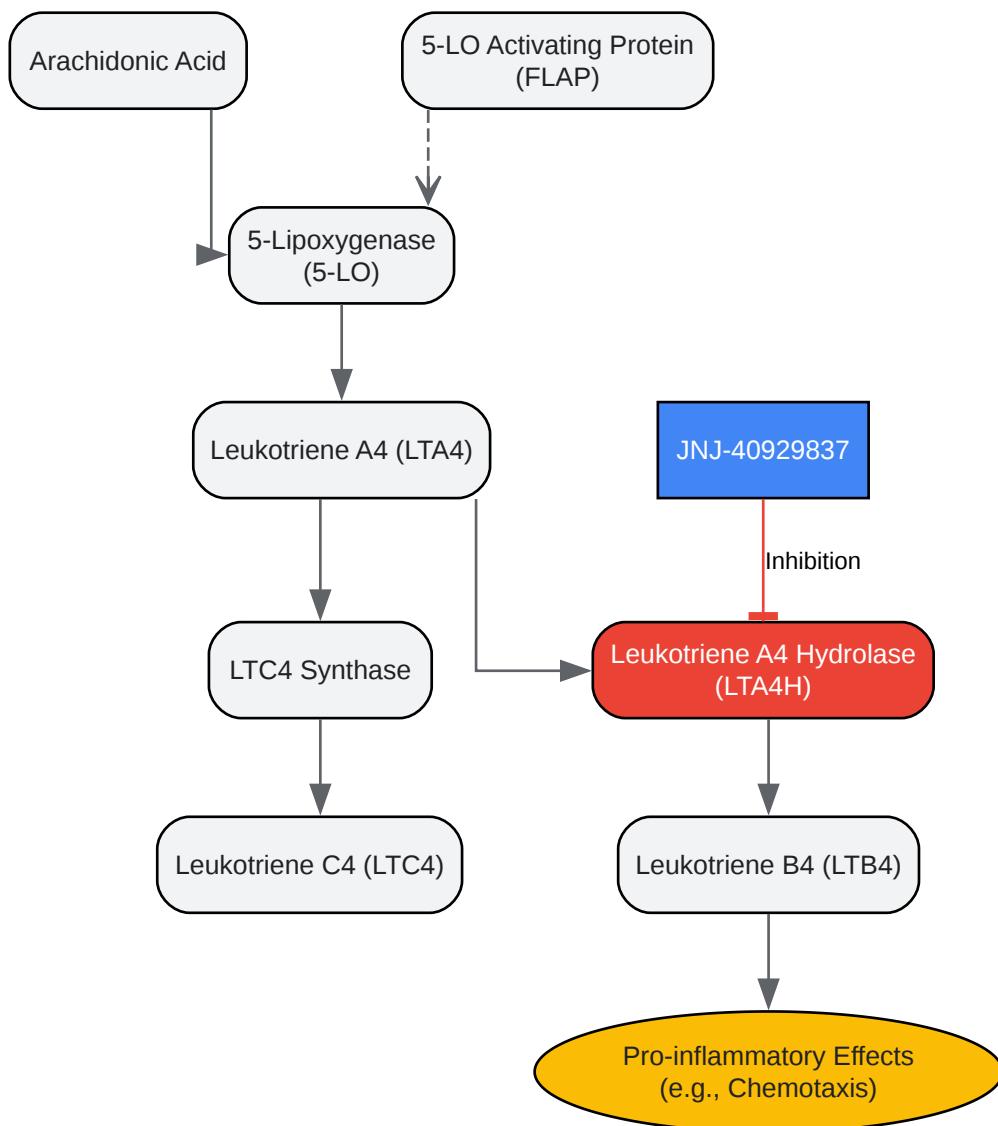
Introduction to JNJ-40929837

JNJ-40929837 is an orally active small molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). LTA4H is a bifunctional zinc metalloenzyme, possessing both epoxide hydrolase and aminopeptidase activity. By inhibiting the epoxide hydrolase function of LTA4H, **JNJ-40929837** effectively blocks the production of LTB4, which is a potent chemoattractant for neutrophils and other immune cells involved in inflammatory responses.

Selectivity Profile of JNJ-40929837

JNJ-40929837 has been consistently described in scientific literature as a highly potent and selective inhibitor of LTA4H. Its high degree of selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.

Comparative Enzyme Inhibition Data


The following table presents a representative comparison of the inhibitory activity of **JNJ-40929837** against its primary target, LTA4H, and a panel of other enzymes that are commonly assessed for cross-reactivity for this class of compounds.

Disclaimer: The quantitative data presented in this table for enzymes other than LTA4H are illustrative and based on the reported high selectivity of **JNJ-40929837**. Specific experimental values from comprehensive selectivity screening are not publicly available.

Enzyme Target	Enzyme Class	JNJ-40929837 IC50 (nM)	Rationale for Inclusion in Selectivity Panel
Leukotriene A4 Hydrolase (LTA4H)	Hydrolase (Epoxide Hydrolase)	1	Primary therapeutic target
5-Lipoxygenase (5-LO)	Oxygenase	>10,000 (Illustrative)	Upstream enzyme in the leukotriene pathway
Cyclooxygenase-1 (COX-1)	Oxygenase	>10,000 (Illustrative)	Key enzyme in the prostaglandin pathway
Cyclooxygenase-2 (COX-2)	Oxygenase	>10,000 (Illustrative)	Key enzyme in the prostaglandin pathway
Matrix Metalloproteinase-9 (MMP-9)	Metalloproteinase	>10,000 (Illustrative)	Structurally related zinc-containing enzyme
Angiotensin-Converting Enzyme (ACE)	Peptidase	>10,000 (Illustrative)	Structurally related zinc-containing enzyme
Carbonic Anhydrase II	Lyase	>10,000 (Illustrative)	Common off-target zinc-containing enzyme
Cathepsin G	Serine Protease	>10,000 (Illustrative)	Protease involved in inflammation
Human Neutrophil Elastase	Serine Protease	>10,000 (Illustrative)	Protease involved in inflammation

Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the central role of LTA4H, the target of **JNJ-40929837**.

[Click to download full resolution via product page](#)

Caption: The Leukotriene Biosynthesis Pathway and the inhibitory action of **JNJ-40929837** on LTA4H.

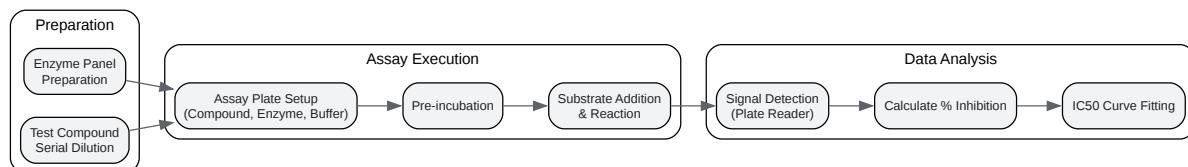
Experimental Protocols

The following describes a general methodology for assessing the cross-reactivity of a test compound like **JNJ-40929837** against a panel of enzymes.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified enzymes.

Materials:


- Test compound (e.g., **JNJ-40929837**)
- Recombinant human enzymes (e.g., 5-LO, COX-1, COX-2, MMPs, etc.)
- Specific enzyme substrates and buffers
- Assay plates (e.g., 96-well or 384-well)
- Plate reader (e.g., spectrophotometer, fluorometer, or luminometer)
- Positive control inhibitors for each enzyme

Procedure:

- Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
- Assay Reaction:
 - Add the specific assay buffer to each well of the microplate.
 - Add the test compound at various concentrations to the appropriate wells. Include wells for a positive control inhibitor and a vehicle control (e.g., DMSO).
 - Add the enzyme to each well and incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme interaction.
 - Initiate the enzymatic reaction by adding the specific substrate.
- Detection:

- After a specified incubation period, measure the product formation using a plate reader. The detection method will vary depending on the enzyme and substrate (e.g., colorimetric, fluorescent, or luminescent).
- Data Analysis:
 - Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

The workflow for a typical cross-reactivity screening experiment is outlined below.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vitro enzyme cross-reactivity screening.

Conclusion

JNJ-40929837 is a potent and highly selective inhibitor of LTA4H. While comprehensive public data on its cross-reactivity is limited, the available information underscores its specificity for the intended target. The provided illustrative data and general experimental protocols offer a framework for understanding and evaluating the selectivity profile of LTA4H inhibitors in drug discovery and development. Further research and public disclosure of detailed selectivity data would be beneficial for a more complete comparative analysis.

- To cite this document: BenchChem. [JNJ-40929837: A Comparative Analysis of Enzyme Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12383383#cross-reactivity-of-jnj-40929837-with-other-enzymes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com